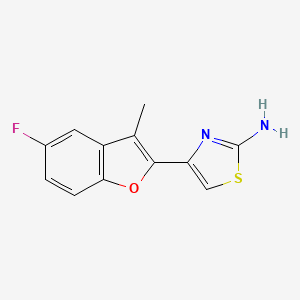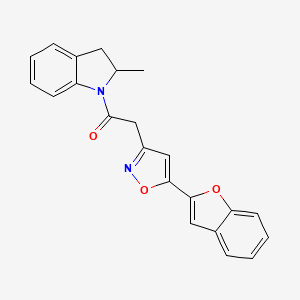![molecular formula C24H19ClN6O B2860604 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1396856-73-7](/img/structure/B2860604.png)
1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H19ClN6O and its molecular weight is 442.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant and Antiradical Activities
Compounds similar to 1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide have been studied for their antioxidant and antiradical properties. A study by Bekircan et al. (2008) synthesized a series of derivatives and tested them for such activities, suggesting potential for therapeutic applications in conditions caused by oxidative stress (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Anticancer and Anti-inflammatory Potential
Rahmouni et al. (2016) explored a novel series of derivatives for their anticancer and anti-5-lipoxygenase activities. These compounds showed potential in cytotoxicity against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Antimicrobial Applications
Bayrak et al. (2009) synthesized new derivatives and screened them for antimicrobial activity. Their findings indicated that these compounds could have significant applications in combating microbial infections (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Crystal Structure Analysis
Anuradha et al. (2014) conducted a study on a related compound to understand its crystal structure using spectroscopic and X-ray diffraction methods. This type of research is crucial for the development of new pharmaceuticals, as the molecular structure greatly influences drug behavior (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).
Novel Synthetic Pathways
Several studies have focused on developing new synthetic pathways for related compounds. This research is fundamental in medicinal chemistry for creating efficient and scalable methods to produce these compounds for further biological evaluation (Kan, 2015).
Biological Activity Evaluation
Several studies like those by Flefel et al. (2018) and Riyadh (2011) have synthesized novel derivatives and evaluated their biological activities, including antimicrobial and anticancer properties. These studies provide insights into the potential therapeutic uses of these compounds (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018), (Riyadh, 2011).
Antifungal and Antimicrobial Properties
Compounds like this compound have been studied for their potential as antimicrobial and antifungal agents. This aspect is crucial in the development of new drugs for resistant strains of bacteria and fungi (Bondock & Gieman, 2015).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-5-pyridin-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN6O/c25-18-8-2-4-11-21(18)31-23(20-10-5-6-13-26-20)22(29-30-31)24(32)27-14-12-16-15-28-19-9-3-1-7-17(16)19/h1-11,13,15,28H,12,14H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKQFUBEYHEZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N(N=N3)C4=CC=CC=C4Cl)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2860521.png)
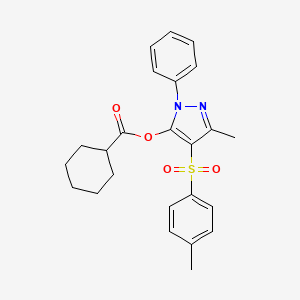
![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2860524.png)
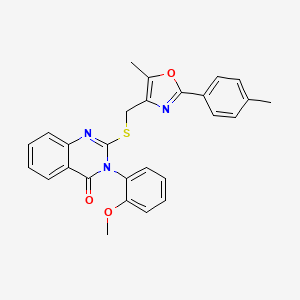

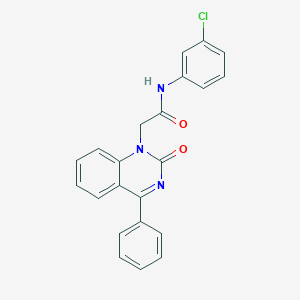

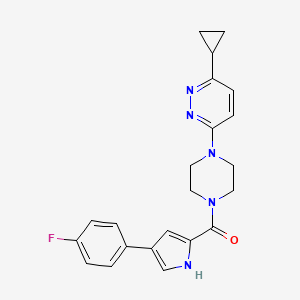
![2-[[1-(2-Methoxyphenyl)sulfonylpiperidin-3-yl]methoxy]-6-methylpyridine](/img/structure/B2860537.png)
![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2860538.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile](/img/structure/B2860540.png)
